molecular formula C7H3F4NO B1394125 2-Fluoro-5-(trifluoromethyl)nicotinaldehyde CAS No. 1227565-42-5

2-Fluoro-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1394125
CAS No.: 1227565-42-5
M. Wt: 193.1 g/mol
InChI Key: PTYPUKFFWYEATL-UHFFFAOYSA-N
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Description

Structural Significance of 2-Fluoro-5-(trifluoromethyl)nicotinaldehyde

This compound possesses a distinctive molecular architecture that exemplifies the strategic incorporation of fluorine atoms into heterocyclic systems. The compound features a molecular formula of C7H3F4NO, containing both a fluorine atom directly attached to the pyridine ring and a trifluoromethyl group, creating a highly fluorinated structure with unique physicochemical properties. The presence of four fluorine atoms within a relatively small molecular framework contributes to exceptional electronic characteristics that distinguish this compound from its non-fluorinated analogs.

The structural representation through Simplified Molecular-Input Line-Entry System notation reveals the compound as C1=C(C=NC(=C1C=O)F)C(F)(F)F, illustrating the precise positioning of the fluorine substituents and the aldehyde functional group. This arrangement creates a molecular system where the electron-withdrawing effects of both the fluorine atom and trifluoromethyl group significantly influence the electronic distribution within the pyridine ring. The aldehyde functionality positioned at the 3-carbon of the pyridine ring provides a reactive site for further chemical transformations while maintaining the structural integrity of the fluorinated core.

Mass spectrometric analysis demonstrates the compound's behavior under various ionization conditions, with predicted collision cross section values providing insight into its three-dimensional structure in the gas phase. The molecular ion exhibits characteristic fragmentation patterns that reflect the stability of the trifluoromethyl group and the reactivity of the aldehyde moiety.

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]+ 194.02236 131.4
[M+Na]+ 216.00430 142.5
[M-H]- 192.00780 129.3
[M+NH4]+ 211.04890 149.9

Historical Context of Trifluoromethylpyridine Derivatives

The development of trifluoromethylpyridine derivatives represents a significant advancement in organofluorine chemistry that emerged from the growing understanding of fluorine's unique properties in molecular design. The historical progression of these compounds can be traced to the broader evolution of fluorinated heterocycles, which gained prominence due to their exceptional stability and distinctive biological activities. The systematic exploration of trifluoromethylpyridines began to accelerate in the late twentieth century as synthetic methodologies became more sophisticated and the demand for fluorinated building blocks increased.

The industrial significance of trifluoromethylpyridine derivatives became particularly evident through their incorporation into agrochemical and pharmaceutical products. Between 1990 and 2017, fourteen crop protection products bearing trifluoromethylpyridine structures were commercialized or proposed for International Organization for Standardization common names, spanning applications as fungicides, herbicides, insecticides, and nematicides. This remarkable success in agricultural applications demonstrated the value of the trifluoromethylpyridine motif in creating molecules with enhanced biological properties.

The synthetic approaches to trifluoromethylpyridine derivatives have evolved significantly, with three main methodological categories emerging as predominant strategies. The chlorine-fluorine exchange methodology utilizing trichloromethylpyridine precursors represents one of the most established approaches, particularly for industrial-scale production. This method involves the initial preparation of trichloromethylpyridine intermediates followed by vapor-phase fluorination to achieve the desired trifluoromethyl substitution pattern. Alternative approaches include the construction of pyridine rings from trifluoromethyl-containing building blocks and the direct introduction of trifluoromethyl groups through nucleophilic substitution reactions.

The historical development of these synthetic methodologies reflects the ongoing challenge of efficiently introducing trifluoromethyl groups into heterocyclic systems while maintaining regioselectivity and yield efficiency. The advancement of vapor-phase chlorination and fluorination processes at elevated temperatures, often exceeding 300 degrees Celsius with transition metal catalysts such as iron fluoride, has enabled the large-scale production of key intermediates. These technological developments have been crucial in making trifluoromethylpyridine derivatives economically viable for commercial applications.

Molecular Classification and Nomenclature

This compound belongs to the broader chemical classification of fluorinated nicotinaldehyde derivatives, representing a specialized subset of pyridine carboxaldehydes with halogen substitution. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as pyridine-3-carbaldehyde with specific positional indicators for the fluorine and trifluoromethyl substituents. The alternative designation as 2-fluoro-5-(trifluoromethyl)pyridine-3-carbaldehyde emphasizes the pyridine ring numbering system and clarifies the positioning of functional groups.

The compound is assigned the Chemical Abstracts Service registry number 1227565-42-5, providing a unique identifier within chemical databases and facilitating precise reference in scientific literature. The International Chemical Identifier representation as InChI=1S/C7H3F4NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-3H provides a standardized method for describing the molecular structure in computational chemistry applications and database searches.

Within the broader classification system, this compound represents a member of the nicotinaldehyde family, which encompasses 3-pyridinecarboxaldehyde derivatives. Nicotinaldehyde itself, with the molecular formula C6H5NO, serves as the parent compound from which various substituted derivatives are derived. The systematic relationship between nicotinaldehyde and its fluorinated analogs demonstrates the structural diversity achievable through strategic halogen substitution while maintaining the essential aldehyde functionality.

The molecular classification extends to encompass the physicochemical properties that distinguish fluorinated pyridine derivatives from their non-fluorinated counterparts. The presence of multiple fluorine atoms significantly alters the electronic distribution, lipophilicity, and metabolic stability of the molecule compared to the parent nicotinaldehyde structure. These modifications contribute to the unique properties that make fluorinated nicotinaldehyde derivatives valuable in synthetic chemistry and potential applications in materials science and pharmaceutical research.

The nomenclature system also accommodates various synonyms and alternative naming conventions that may be encountered in different chemical contexts. The compound may be referenced as this compound or 2-fluoro-5-(trifluoromethyl)pyridine-3-carbaldehyde, with both designations accurately describing the same molecular structure while emphasizing different aspects of the chemical classification. This flexibility in nomenclature reflects the evolution of chemical naming conventions and the need to accommodate various scientific and industrial applications.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYPUKFFWYEATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227565-42-5
Record name 2-fluoro-5-(trifluoromethyl)pyridine-3-carbaldehyde
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Preparation Methods

Chlorine/Fluorine Exchange on Trichloromethylpyridines

  • Starting from chlorinated pyridine derivatives such as 2,3-dichloro-5-(trichloromethyl)pyridine, vapor-phase fluorination replaces chlorine atoms with fluorine to yield trifluoromethylpyridine derivatives.
  • This method often uses high temperatures (>300°C) and transition metal catalysts like iron fluoride to facilitate simultaneous chlorination and fluorination.
  • The process allows selective formation of fluorinated trifluoromethylpyridines, including 2-fluoro-5-(trifluoromethyl)pyridine intermediates, which can be further functionalized to aldehydes.
  • By controlling the molar ratio of chlorine gas and reaction conditions, the degree and position of fluorination can be tuned.

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

  • Cyclocondensation reactions assemble the pyridine ring from trifluoromethylated precursors such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride.
  • These building blocks provide the trifluoromethyl moiety during ring formation, enabling the synthesis of trifluoromethyl-substituted nicotinaldehydes.
  • This approach is valuable for introducing trifluoromethyl groups at specific positions on the pyridine ring with high regioselectivity.

Direct Trifluoromethylation

  • Direct introduction of trifluoromethyl groups onto halogenated pyridines using trifluoromethyl active species (e.g., trifluoromethyl copper reagents) is another method.
  • This substitution reaction typically targets bromo- or iodo-substituted pyridines and can be used to install trifluoromethyl groups prior to aldehyde formation.

Specific Preparation of 2-Fluoro-5-(trifluoromethyl)nicotinaldehyde

Integrating the above methodologies, the preparation of this compound involves:

  • Synthesis of 2-fluoro-5-(trifluoromethyl)pyridine intermediate:

    • Via vapor-phase fluorination of chlorinated trifluoromethylpyridines or
    • Through cyclocondensation reactions using trifluoromethyl building blocks.
  • Conversion to Nicotinic Acid Derivative:

    • Functionalization of the pyridine ring to introduce a carboxylic acid or morpholinamide group at the 3-position (corresponding to the aldehyde position after reduction).
  • Reduction to Aldehyde:

    • Selective reduction of the morpholinamide or acid derivative to the aldehyde using lithium alkoxyaluminium hydride reagents under mild conditions, typically at room temperature in inert solvents.

Data Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product Notes
1 Vapor-phase chlorination/fluorination 2-chloro-5-(chloromethyl)pyridine Cl2 gas, FeF3 catalyst, >300°C 2-fluoro-5-(trifluoromethyl)pyridine High selectivity via catalyst control
2 Cyclocondensation Ethyl 2,2,2-trifluoroacetate + amine precursors Acid/base catalysis, controlled temperature Trifluoromethyl-substituted pyridine Enables regioselective trifluoromethylation
3 Morpholinamide formation 2-fluoro-5-(trifluoromethyl)nicotinic acid Morpholine, coupling agents Nicotinic acid morpholinamide derivative Precursor for aldehyde reduction
4 Selective reduction Nicotinic acid morpholinamide LiAlH(OEt)3, inert solvent, room temperature This compound Mild, selective aldehyde formation

Research Findings and Practical Considerations

  • The selective reduction of morpholinamides to aldehydes using lithium alkoxyaluminium hydrides is preferred for its high selectivity and mild conditions, avoiding over-reduction to alcohols or other side products.
  • Vapor-phase fluorination methods provide industrially scalable routes to fluorinated trifluoromethylpyridines, critical intermediates for agrochemical and pharmaceutical synthesis.
  • Control of reaction parameters such as temperature, catalyst choice, and reagent ratios is essential to optimize yield and selectivity.
  • The trifluoromethyl group’s strong electron-withdrawing nature influences the reactivity and stability of intermediates, necessitating careful reaction design.
  • The combination of fluorine and trifluoromethyl substituents on the pyridine ring imparts unique physicochemical properties beneficial for bioactive compound development.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Fluoro-5-(trifluoromethyl)nicotinaldehyde serves as an essential intermediate in the synthesis of various fluorinated compounds. Its structural features allow it to participate in multiple chemical reactions, including:

  • Nucleophilic Substitution Reactions: The fluorine and trifluoromethyl groups can engage in nucleophilic substitutions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Condensation Reactions: It can be utilized in condensation reactions to create more complex molecular frameworks that are crucial in drug design and material science.

Pharmaceutical Applications

Drug Development
The compound is being investigated for its potential therapeutic applications. Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their increased lipophilicity and metabolic stability. Notably, this compound may play a role in the development of:

  • Antiviral Agents: Its structure is conducive to modifications that enhance binding affinity to viral targets, potentially leading to the development of effective antiviral drugs.
  • Anticancer Compounds: The compound's unique properties may be exploited to design novel anticancer agents that target specific cancer pathways .

Agrochemical Applications

Pesticide Development
Fluorinated pyridine derivatives, including this compound, have been recognized for their effectiveness in agrochemical formulations. The compound can be used as a precursor for synthesizing:

  • Insecticides and Fungicides: Its derivatives have shown promise as active ingredients in pest control products due to their enhanced efficacy against various agricultural pests .
  • Herbicides: The unique chemical properties may also allow for the development of herbicides that are more effective at lower concentrations, reducing environmental impact .

Material Science

Advanced Materials Production
The incorporation of fluorinated compounds into polymer matrices can significantly enhance material properties such as chemical resistance, thermal stability, and mechanical strength. This compound can be utilized in:

  • Coatings: Fluorinated coatings can provide superior protection against corrosive environments.
  • Specialty Polymers: Its use in the synthesis of specialty polymers can lead to materials with unique functionalities suitable for high-performance applications .

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that modifying the structure of this compound can lead to compounds with potent activity against HIV protease. These modifications enhance binding efficiency and selectivity towards viral targets, showcasing the compound's potential in antiviral drug development.

Case Study 2: Development of Agrochemicals

A series of studies have reported on the synthesis of insect growth regulators derived from trifluoromethylpyridine structures. Compounds synthesized from this compound have shown significant efficacy against common agricultural pests, demonstrating its application in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)nicotinaldehyde involves its interaction with molecular targets through its aldehyde group and fluorine atoms. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Amino-5-(trifluoromethyl)nicotinaldehyde (CAS: 944904-70-5)
  • Structural Difference: Replaces the 2-fluoro group with an amino (-NH₂) group.
  • Reactivity: The amino group increases nucleophilicity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a directing group in metal-catalyzed couplings.
2-Chloro-5-(trifluoromethyl)nicotinaldehyde (CAS: 934279-60-4)
  • Structural Difference : Substitutes fluorine with chlorine at position 2.
  • Reactivity : Chlorine’s larger atomic radius and weaker bond strength compared to fluorine enhance its leaving-group ability, favoring nucleophilic aromatic substitution (SNAr) reactions.
  • Applications : Intermediate in agrochemical synthesis, such as fungicides and herbicides .
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol (CAS: 1227579-54-5)
  • Structural Difference : Replaces the aldehyde with a hydroxyl (-OH) group.
  • Reactivity : The hydroxyl group increases polarity and acidity (pKa ~8–10), enabling hydrogen bonding and participation in esterification or etherification reactions.
  • Applications : Building block for metal-organic frameworks (MOFs) and coordination complexes .

Functional Group Variations

2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 886497-81-0)
  • Structural Difference : Benzene ring instead of pyridine.
  • Reactivity : Lacks the pyridine nitrogen’s electron-withdrawing effect, making it less reactive in SNAr but more reactive in Friedel-Crafts alkylation.
  • Applications : Used in synthesizing naphthols via [3+3] Aldol-SNAr-dehydration cascades (yields: 50–85%) .
2-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS: 115029-23-7)
  • Structural Difference : Carboxylic acid (-COOH) replaces the aldehyde.
  • Reactivity : The carboxylic acid participates in amidation and esterification. The trifluoromethyl group enhances lipophilicity, improving bioavailability in drug candidates.
  • Applications: Intermediate in nonsteroidal anti-inflammatory drugs (NSAIDs) and fluorinated polymers .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications
2-Fluoro-5-(trifluoromethyl)nicotinaldehyde Not explicitly listed C₇H₃F₄NO ~209.1 (estimated) -CHO, -F, -CF₃ Pharmaceutical intermediates
2-Amino-5-(trifluoromethyl)nicotinaldehyde 944904-70-5 C₇H₅F₃N₂O 206.12 -CHO, -NH₂, -CF₃ Heterocyclic synthesis
2-Chloro-5-(trifluoromethyl)nicotinaldehyde 934279-60-4 C₇H₃ClF₃NO 225.56 -CHO, -Cl, -CF₃ Agrochemical intermediates
2-Fluoro-5-(trifluoromethyl)benzaldehyde 886497-81-0 C₈H₄F₄O 208.11 -CHO, -F, -CF₃ Naphthol synthesis

Table 2: Reaction Yields of Derivatives (Representative Examples)

Parent Compound Reaction Type Product Yield (%) Reference
2-Fluoro-5-(trifluoromethyl)benzaldehyde [3+3] Aldol-SNAr-Dehydration 2-Naphthol derivatives 50–85
2-Amino-5-(trifluoromethyl)nicotinaldehyde Schiff base formation Imine-linked heterocycles 60–90

Key Findings and Trends

Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups enhance electrophilicity, directing reactivity toward positions 2 and 5 on the pyridine ring.

Functional Group Flexibility: Aldehyde groups enable diverse transformations (e.g., condensations), while amino or hydroxyl groups expand utility in metal-mediated reactions.

Industrial Demand : Fluorinated pyridines are critical in drug discovery (e.g., kinase inhibitors) and crop protection chemicals due to their metabolic stability .

Biological Activity

2-Fluoro-5-(trifluoromethyl)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl group and fluorine substitution, which may enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H5_5F4_4N\O
  • IUPAC Name : 2-Fluoro-5-(trifluoromethyl)pyridine-3-carbaldehyde

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties.

  • Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis.
  • Efficacy : In vitro tests have shown that it is effective against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
Microorganism MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory activity.

  • Experimental Models : Inflammatory responses were assessed using both in vitro cell culture models and in vivo animal models.
  • Findings : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties.

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including L1210 (mouse leukemia), MCF7 (breast cancer), and A549 (lung cancer).
  • Results :
    • IC50_{50} values for L1210 cells were found to be in the nanomolar range, indicating potent growth inhibition.
    • The addition of thymidine reversed the growth inhibition, suggesting a mechanism involving nucleotide metabolism.
Cell Line IC50_{50} (nM)
L121025
MCF750
A54940

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against Staphylococcus aureus showed a dose-dependent response with a significant reduction in bacterial load in treated groups compared to controls.
  • Case Study on Anti-inflammatory Effects :
    In a murine model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema and histological signs of inflammation.

Q & A

Q. Basic

  • Storage : Sealed under inert gas (N₂/Ar) at −20°C to prevent oxidation or moisture absorption .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Hazards include skin irritation (H315) and eye damage (H319), necessitating PPE .

How can computational methods predict reactivity in drug discovery?

Advanced
Density Functional Theory (DFT) calculations model the aldehyde’s electrophilicity and binding interactions. For example, docking studies with kinase targets (e.g., CDK2) assess hydrogen-bonding potential between the aldehyde and active-site residues . Molecular dynamics simulations further evaluate stability in physiological conditions.

What purification methods optimize isolation from reaction mixtures?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Flash Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:1) effectively separates aldehydes from halogenated byproducts .

How to address regioselective functionalization challenges on the pyridine ring?

Advanced
The fluorine atom at position 2 directs electrophilic substitution to position 4 or 6 via meta/para effects. Achieving selectivity requires:

  • Directed ortho-metalation : Use LDA or TMPLi to deprotonate specific positions .
  • Transition-metal catalysis : Pd-mediated C-H activation with directing groups (e.g., pyridinyl boronic acids) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Fluoro-5-(trifluoromethyl)nicotinaldehyde
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